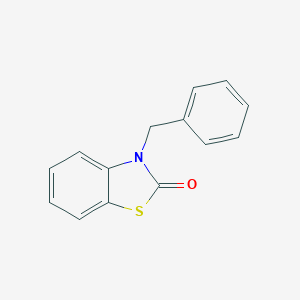![molecular formula C18H19N5O3 B353041 4-(3,4,5-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 306735-68-2](/img/structure/B353041.png)
4-(3,4,5-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 1,3,5-triazino[1,2-a]benzimidazol-2-amine . These types of compounds are often investigated for their biological activity .
Synthesis Analysis
The synthesis of similar compounds often involves the cyclization of 2-benzimidazolylguanidine with various reactants . For example, boiling 2-benzimidazolylguanidine with formaldehyde in dioxane led to the formation of 3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine .Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques such as FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve prototropic tautomerism . According to NMR data, the 3,4-dihydro form was found to predominate in DMSO solutions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined using techniques such as FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .Aplicaciones Científicas De Investigación
Anti-Cancer Effects
The TMP group has displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . In addition, compounds containing the TMP group have been associated with significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .
Anti-Fungal and Anti-Bacterial Properties
Select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .
Antiviral Activity
There have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
Anti-Inflammatory Properties
Compounds containing the TMP pharmacophore have also demonstrated significant efficacy as anti-inflammatory agents .
Anti-Alzheimer Properties
These compounds have been associated with anti-Alzheimer properties, thereby expanding their therapeutic scope .
Anti-Depressant Properties
TMP-bearing compounds have also shown potential as anti-depressant agents .
Anti-Migraine Properties
In addition to the above, these compounds have also been associated with anti-migraine properties .
Inhibition of ERK2 Protein
Compound 374, which contains the TMP group, inhibited ERK2 (Extracellular Signal Regulated Kinase 2) protein .
Mecanismo De Acción
Target of Action
The primary targets of this compound are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell proliferation .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it inhibits tubulin polymerization, which is essential for cell division . It also down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibits ERKs phosphorylation .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis . By inhibiting Hsp90, it disrupts protein folding and degrades client proteins, leading to cell death . By inhibiting TrxR, it increases oxidative stress, leading to cell death .
Pharmacokinetics
Compounds with the trimethoxyphenyl (tmp) group, which is present in this compound, have been associated with improved potency and pharmacokinetics .
Result of Action
The compound’s action results in the inhibition of cell division, protein folding, and oxidative stress response, leading to cell death . It also results in the down-regulation of ERK2 protein and inhibition of ERKs phosphorylation .
Propiedades
IUPAC Name |
4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-24-13-8-10(9-14(25-2)15(13)26-3)16-21-17(19)22-18-20-11-6-4-5-7-12(11)23(16)18/h4-9,16H,1-3H3,(H3,19,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHLDBRZPXOSIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2N=C(NC3=NC4=CC=CC=C4N23)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4,5-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-oxo-1,3-benzoxazol-3(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B352958.png)
![3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352962.png)
![3-[2-(4-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352963.png)
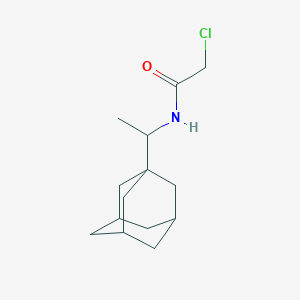
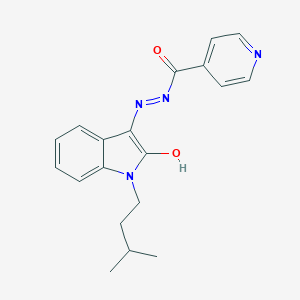
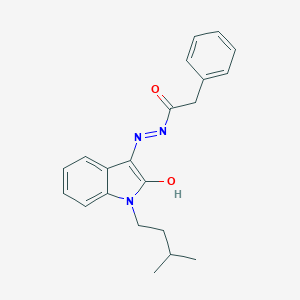
![N-[3-[(2-Hydroxy-1-propan-2-ylindol-3-yl)diazenyl]-3-oxopropyl]benzamide](/img/structure/B352972.png)
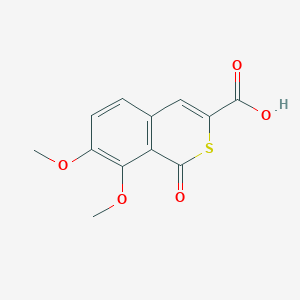
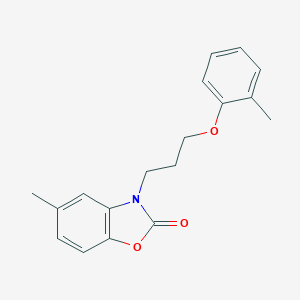
![3-(3-(2-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B352988.png)
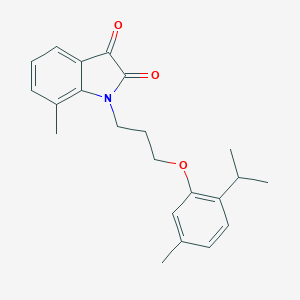
![3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B352997.png)
![3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353001.png)
